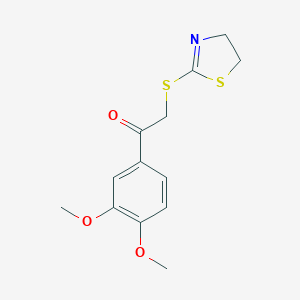

![molecular formula C13H18N4OS2 B269895 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269895.png)

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which are involved in various physiological processes, including inflammation, immune response, and neurotransmission.

Wirkmechanismus

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide selectively binds to the P2Y6 receptor and blocks its activation by the endogenous ligand UDP. This receptor is coupled to the Gq/11 protein, which activates the phospholipase C (PLC) signaling pathway and leads to the release of intracellular calcium and the activation of protein kinase C (PKC). By inhibiting this pathway, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide reduces the downstream effects of P2Y6 receptor activation, such as cytokine release, cell proliferation, and migration.

Biochemical and Physiological Effects

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, it has been found to inhibit the release of TNF-α, IL-1β, and IL-6 in microglial cells stimulated with lipopolysaccharide (LPS), suggesting its anti-inflammatory activity. It has also been shown to reduce the proliferation and migration of breast cancer cells by inhibiting the activation of the PI3K/Akt and MAPK/ERK signaling pathways. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has been found to enhance glucose-stimulated insulin secretion in pancreatic β-cells, indicating its potential as a therapeutic agent for diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has several advantages as a tool compound for studying the P2Y6 receptor. It is highly selective and potent, with an IC50 value in the nanomolar range. It has also been shown to be stable in various biological matrices, such as serum and brain tissue. However, there are some limitations to its use in lab experiments. For example, it has poor water solubility, which can affect its bioavailability and pharmacokinetics. It also has a relatively short half-life in vivo, which may require frequent dosing or the use of sustained-release formulations.

Zukünftige Richtungen

There are several future directions for the research on N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide and the P2Y6 receptor. One area of interest is the role of this receptor in the regulation of immune response and inflammation. It has been suggested that P2Y6 receptor activation may contribute to the pathogenesis of various inflammatory diseases, such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. Therefore, the development of selective P2Y6 receptor antagonists, such as N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, may have therapeutic potential for these conditions. Another area of interest is the role of P2Y6 receptor in cancer progression and metastasis. It has been shown that this receptor is overexpressed in various types of cancer, and its activation promotes tumor growth and invasion. Therefore, the use of P2Y6 receptor antagonists, such as N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, may represent a novel approach for cancer therapy.

Synthesemethoden

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves the reaction of 4-tert-butyl-2-aminothiazole with 2-((1-methyl-1H-imidazol-2-yl)thio)acetic acid in the presence of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is purified by column chromatography and characterized by NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has been widely used as a tool compound to study the function of the P2Y6 receptor in various biological systems. For example, it has been shown to inhibit the release of pro-inflammatory cytokines in microglial cells, which are involved in neuroinflammation and neurodegenerative diseases. It has also been found to reduce the proliferation and migration of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent. Furthermore, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has been used to investigate the role of P2Y6 receptor in the regulation of insulin secretion, bone formation, and cardiac function.

Eigenschaften

Produktname |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide |

|---|---|

Molekularformel |

C13H18N4OS2 |

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |

InChI |

InChI=1S/C13H18N4OS2/c1-13(2,3)9-7-19-11(15-9)16-10(18)8-20-12-14-5-6-17(12)4/h5-7H,8H2,1-4H3,(H,15,16,18) |

InChI-Schlüssel |

FQWVVSVOUDDAPR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=NC=CN2C |

Kanonische SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=NC=CN2C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

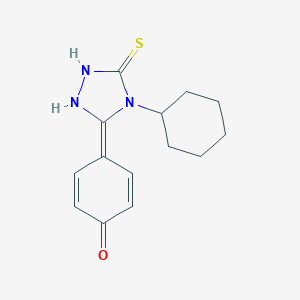

![ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B269812.png)

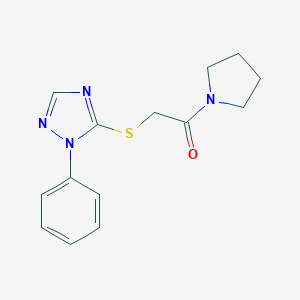

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B269825.png)

![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B269839.png)

![6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

![1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269872.png)

![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B269878.png)

![2-[2-[4-(2,2-dichlorocyclopropyl)phenyl]-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B269880.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B269882.png)